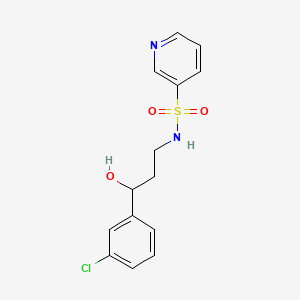

N-(3-(3-氯苯基)-3-羟基丙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

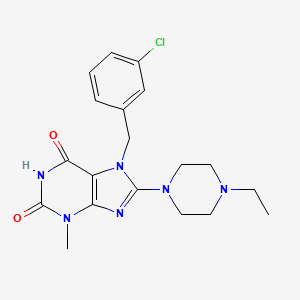

“N-(3-chlorophenyl)pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(3-chlorophenyl)pyridine-5-sulfonamide was used to yield N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "N-(3-chlorophenyl)pyridine-3-sulfonamide" .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chlorophenyl)pyridine-3-sulfonamide” such as density, melting point, boiling point, structure, formula, and molecular weight can be found in chemical databases .科学研究应用

Antifungal Activity

Candidiasis poses a significant threat to patients with compromised immune responses. Researchers have synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides by multistep reactions starting from 4-chloropyridine-3-sulfonamide. These compounds were evaluated for antifungal activity against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from mycosis patients. Many of these derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Second Harmonic Generation (SHG) Efficiency

A pyridine-based chalcone derivative with electron donor groups substituted at the meta and ortho positions of the phenylene ring exhibited enhanced SHG efficiency. This suggests potential applications in nonlinear optical materials .

Plant Hormone Analog

Indole derivatives play diverse roles in biological systems. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. While not directly related to our compound, understanding indole derivatives can provide insights into their broader biological applications .

Drug Discovery and Organic Synthesis

Although not naturally occurring, 1,2,3-triazoles find broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. While our compound is not a 1,2,3-triazole, this field highlights the versatility of triazole-based structures .

Carbonic Anhydrase Inhibition

Our long-term studies on pyridine-3-sulfonamide derivatives have explored their inhibition of carbonic anhydrase isozymes. While this specific compound may not be directly linked, it underscores the broader pharmacological potential of sulfonamides .

Antibacterial and Anticancer Properties

Arylsulfonamides, including pyridine-3-sulfonamides, exhibit antibacterial, antiviral, anti-inflammatory, and anticancer activities. While our compound’s focus is antifungal, it’s essential to recognize the broader impact of sulfonamides in medicinal chemistry .

安全和危害

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function . This interaction often results in the modulation of the target’s activity, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

属性

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLANMSZGBFVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)

![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)